molecular formula C24H21F3N6OS2 B2570892 2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 689267-12-7

2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2570892
CAS No.: 689267-12-7
M. Wt: 530.59
InChI Key: JXVXAPGFAMTKIN-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure integrating a sulfanylidene dihydroquinazolinone core, a thiazole ring linked via an amino group, and a piperazine-ethanone moiety substituted with a trifluoromethylphenyl group. The quinazolinone scaffold is recognized for its role in kinase inhibition and antimicrobial activity , while the thiazole ring contributes to electron-withdrawing effects and hydrogen bonding capacity.

Properties

IUPAC Name

2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6OS2/c25-24(26,27)15-4-3-5-17(12-15)32-8-10-33(11-9-32)20(34)13-16-14-36-23(28-16)31-21-18-6-1-2-7-19(18)29-22(35)30-21/h1-7,12,14,18H,8-11,13H2,(H,28,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVFDZJYCPYNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one is a complex molecule that exhibits various biological activities. This article provides an overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F3N5OSC_{19}H_{20}F_3N_5OS, with a molecular weight of approximately 421.45 g/mol. The structure incorporates several key moieties:

  • Dihydroquinazoline : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Thiazole : Associated with various therapeutic effects such as anti-inflammatory and antimicrobial activities.
  • Piperazine : Often linked to neuroactive properties and used in the development of antidepressants and antipsychotics.

1. Anticancer Activity

Research indicates that compounds containing quinazoline and thiazole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole derivatives could effectively target cancer cells by disrupting their metabolic pathways .

2. Antimicrobial Properties

The compound's thiazole component is known for its antimicrobial activity. Thiazoles have been reported to possess broad-spectrum antibacterial and antifungal properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

3. Neuropharmacological Effects

Piperazine derivatives are often evaluated for their neuropharmacological effects. The inclusion of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. Preliminary studies suggest that similar compounds may exhibit anxiolytic and antidepressant effects .

4. Anti-inflammatory Activity

Compounds with a quinazoline backbone have shown promise in reducing inflammatory responses in various models. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
  • Cell Cycle Interference : Similar compounds have been shown to cause cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study involving a series of quinazoline derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against various cancer cell lines, including breast and lung cancer cells. The most active compound exhibited an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, one compound showed potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. The presence of the thiazole moiety may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
    • A case study demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .
  • Antimicrobial Properties :
    • Research has shown that thiazole derivatives possess antimicrobial activity. The compound's structure suggests potential efficacy against bacterial and fungal infections.
    • A related study highlighted the antibacterial effects of thiazole-containing compounds against resistant strains of bacteria, indicating a promising area for exploration .
  • Neurological Applications :
    • The piperazine group in the compound is associated with neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety.
    • Preliminary findings suggest that modifications to the piperazine ring can lead to enhanced serotonin receptor affinity, which may be beneficial in developing new antidepressants .

Pharmacological Studies

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies focusing on:

  • Absorption : Evaluating how well the compound is absorbed in biological systems.
  • Distribution : Understanding how the compound distributes within tissues and organs.
  • Metabolism : Investigating metabolic pathways to predict its behavior in vivo.
  • Excretion : Assessing how the body eliminates the compound.

These studies are essential for determining appropriate dosages and potential side effects.

Case Studies

Several case studies have been documented regarding similar compounds:

  • A study published in Nature Reviews Drug Discovery discussed the synthesis and evaluation of quinazoline derivatives, noting their effectiveness against specific cancer types .
  • Another research article in Pharmaceutical Research examined the structure-activity relationship (SAR) of thiazole-containing compounds, revealing insights into how modifications can enhance biological activity .

Comparison with Similar Compounds

Table 2: Piperazine Substituent Effects

Compound Piperazine Substituent Key Structural Feature Hypothesized Impact
Target Compound 3-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group Enhanced lipophilicity, stability
(Compound 21) Thiophen-2-yl methanone Electron-rich thiophene Lower metabolic stability

Thiazole-Linked Compounds

The thiazole-amino linkage differentiates the target compound from ’s thiazol-2-amines. The amino group may facilitate hydrogen bonding with biological targets, whereas methyl or phenyl substituents in prioritize hydrophobic interactions .

Physicochemical Properties

  • Solubility : The piperazine and sulfanylidene groups may enhance water solubility, but the trifluoromethylphenyl group counteracts this via hydrophobicity .

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